molecular formula C15H23N5O3 B2428699 7-(2-Ethoxy-ethyl)-1,3-dimethyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione CAS No. 797775-45-2

7-(2-Ethoxy-ethyl)-1,3-dimethyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione

Cat. No. B2428699
CAS RN: 797775-45-2
M. Wt: 321.381
InChI Key: MYOMGYBWLLCHFS-UHFFFAOYSA-N
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Description

The compound is a purine derivative. Purines are biologically significant and are found in many biological substances, such as DNA, RNA, and ATP . The ethoxy-ethyl and pyrrolidin-1-yl groups attached to the purine ring could potentially alter its properties and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine ring, which is a heterocyclic aromatic ring, along with the attached ethoxy-ethyl and pyrrolidin-1-yl groups . These groups could potentially influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the purine ring and the attached groups . The purine ring is aromatic and relatively stable, but the ethoxy-ethyl and pyrrolidin-1-yl groups could potentially participate in various chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . Factors such as polarity, molecular weight, and the presence of functional groups would all play a role in determining properties like solubility, melting point, boiling point, etc.

Future Directions

The study and application of novel purine derivatives is a field of ongoing research . This compound, with its unique structure, could potentially be of interest in various areas of research, including medicinal chemistry, drug discovery, and biochemistry.

properties

IUPAC Name

7-(2-ethoxyethyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-4-23-10-9-20-11-12(16-14(20)19-7-5-6-8-19)17(2)15(22)18(3)13(11)21/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOMGYBWLLCHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641000
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-(2-Ethoxyethyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione

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